molecular formula C13H20ClNO B13459783 1-(3-Methoxyphenyl)cyclohexan-1-amine hydrochloride

1-(3-Methoxyphenyl)cyclohexan-1-amine hydrochloride

Cat. No.: B13459783
M. Wt: 241.76 g/mol
InChI Key: NKLOFEKZVVGNHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Methoxyphenyl)cyclohexan-1-amine hydrochloride, also known in research contexts as 3-MeO-PCE, is an arylcyclohexylamine compound that serves as a high-affinity and selective ligand for the glutamate NMDA receptor, acting as a non-competitive antagonist . With a molecular formula of C15H24ClNO and a molecular weight of 269.81 g/mol, this compound is a derivative of eticyclidine (PCE), distinguished by a methoxy substitution at the 3-position of the phenyl ring . Its primary research value lies in its potent action on the PCP-binding site of the NMDA receptor, a key target in the study of dissociative anesthetics and glutamatergic neurotransmission . Researchers utilize this compound in neuropharmacological studies to investigate the mechanisms of NMDA receptor antagonism. Antagonism of this receptor is fundamental to the phenomenon of dissociative anesthesia and is a critical pathway for researching certain psychiatric states and neuronal excitotoxicity . The compound provides a valuable tool for probing the structure-activity relationships of arylcyclohexylamines, helping to elucidate how specific substitutions, like the 3-methoxy group, influence binding affinity and selectivity at various CNS targets . It is offered as an analytical reference standard for forensic and analytical chemistry applications. This product is strictly for research purposes and is not intended for human or veterinary diagnostic or therapeutic use .

Properties

Molecular Formula

C13H20ClNO

Molecular Weight

241.76 g/mol

IUPAC Name

1-(3-methoxyphenyl)cyclohexan-1-amine;hydrochloride

InChI

InChI=1S/C13H19NO.ClH/c1-15-12-7-5-6-11(10-12)13(14)8-3-2-4-9-13;/h5-7,10H,2-4,8-9,14H2,1H3;1H

InChI Key

NKLOFEKZVVGNHB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2(CCCCC2)N.Cl

Origin of Product

United States

Preparation Methods

Reductive Amination of Cyclohexanone with 3-Methoxyaniline

The most direct and commonly reported method involves the reductive amination of cyclohexanone with 3-methoxyaniline, followed by hydrochloride salt formation.

Reaction Scheme:

$$
\text{Cyclohexanone} + \text{3-Methoxyaniline} \xrightarrow[\text{catalyst}]{\text{reductive amination}} 1-(3-\text{Methoxyphenyl})\text{cyclohexan-1-amine} \xrightarrow{\text{HCl}} \text{Hydrochloride salt}
$$

Key Conditions:

  • Catalyst: Commonly metal catalysts such as Raney nickel or palladium on carbon (Pd/C).
  • Reducing agents: Sodium borohydride or hydrogen gas under catalytic conditions.
  • Solvent: Methanol or tetrahydrofuran (THF) are typical.
  • Temperature: Ambient to moderate heating (25–70 °C).
  • Salt formation: Addition of hydrochloric acid (HCl) in dioxane or aqueous solution to precipitate the hydrochloride salt.

Advantages:

  • High yield and purity.
  • Scalable for industrial production.
  • Mild reaction conditions.

Catalytic Hydrogenation Approach

A patent describing a related compound preparation (1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol) outlines a catalytic hydrogenation method using Raney nickel and borohydride in a reaction solvent. While this patent focuses on a different positional isomer, the methodology is adaptable for 1-(3-methoxyphenyl)cyclohexan-1-amine synthesis.

Process Highlights:

  • Starting material: 1-[cyano(3-methoxyphenyl)methyl]cyclohexanol or analogous intermediates.
  • Catalyst: Raney nickel combined with sodium borohydride.
  • Reaction: Hydrogenation under controlled pressure and temperature.
  • Outcome: High purity amine product after filtration and concentration.
  • Environmental and economic benefits: Low wastewater generation and cost-effectiveness.

Grignard Reaction Followed by Amination

According to research on related cyclohexanamine derivatives, a Grignard reagent derived from 3-bromoanisole can be reacted with cyclohexanone to form an intermediate alcohol, which is subsequently converted to the amine.

Stepwise Summary:

  • Preparation of Grignard reagent from 3-bromoanisole and magnesium in dry tetrahydrofuran (THF).
  • Addition of cyclohexanone to the Grignard reagent to form the corresponding cyclohexanol derivative.
  • Conversion of the alcohol to amine via amination or reductive amination.
  • Isolation of the hydrochloride salt by acid treatment.

This method is more complex but allows for structural modifications and high stereochemical control.

Experimental Procedure Example (Adapted from Literature)

Step Procedure Description Conditions & Notes
1 Mix 3-methoxyaniline and cyclohexanone in methanol Room temperature, stirring for 4 hours
2 Add sodium borohydride portion-wise Stir at room temperature for 12 hours
3 Quench reaction with aqueous NaOH Extract organic phase with diethyl ether
4 Concentrate organic layer to obtain crude amine Purify if necessary by chromatography
5 Add HCl (4 M in dioxane) dropwise to crude amine solution Stir for 30 minutes at 0 °C
6 Concentrate and triturate with diethyl ether Obtain white crystalline 1-(3-methoxyphenyl)cyclohexan-1-amine hydrochloride salt

This procedure yields the hydrochloride salt as a white solid with good purity and yield.

Comparative Analysis of Preparation Methods

Method Starting Materials Catalyst/Reducing Agent Advantages Limitations
Reductive Amination 3-Methoxyaniline + Cyclohexanone Pd/C, Raney Ni, NaBH4, H2 High yield, simple, scalable Requires catalyst handling
Catalytic Hydrogenation Cyano derivative + Cyclohexanol Raney Ni + NaBH4 High purity, low waste Intermediate synthesis needed
Grignard + Amination 3-Bromoanisole + Mg + Cyclohexanone Grignard reagent, amination reagents Allows stereocontrol and modifications Multi-step, sensitive reagents

Chemical Reactions Analysis

Grignard Reaction for Cyclohexanone Precursor

The synthesis begins with 2-[(dimethylamino)methyl]-cyclohexanone reacting with a Grignard reagent derived from 3-bromoanisole in tetrahydrofuran (THF) or dimethoxyethane (DME) under controlled temperatures (25–30°C). Lithium chloride is added to enhance stereoselectivity, yielding a crude product with 83–92% trans-isomer dominance .

Reaction Parameter Value
SolventTHF/DME
Temperature25–30°C
Catalyst/AdditiveLiCl
Yield68% (HPLC)
Trans/Cis Ratio83:17 → 92:8 (post-recrystallization)

Hydrochloride Formation

The free base is converted to its hydrochloride salt via treatment with dry hydrogen chloride in ether. Recrystallization from dioxane/water isolates the trans-isomer (>99% purity) .

N-Alkylation

N-Methyl , N-ethyl , and N-propyl derivatives are synthesized via formylation/acylation followed by reduction :

  • Formylation : Reacting the free base with formic acid or acetic anhydride produces N-formyl or N-acetyl intermediates (yields: 91–99%).

  • Reduction : Using LiAlH₄ or catalytic hydrogenation (Pd/C, H₂) yields N-alkylated products.

Derivative Yield Melting Point (°C) HRMS (m/z)
N-Methyl (3-MeO-PCMe)79%214.5–217.0220.16948 ([M + H]⁺)
N-Ethyl (3-MeO-PCE)55%214.0–215.5234.18519 ([M + H]⁺)
N-Propyl (3-MeO-PCPr)76%181.0–183.0248.20063 ([M + H]⁺)

Catalytic Transfer Hydrogenation

Optically active derivatives are synthesized via catalytic transfer hydrogenation using Pd/C and ammonium formate or citrate as hydrogen donors. Reactions occur at 60–80°C under 3–30 atm pressure, achieving >99% enantiomeric excess (ee) .

Parameter Condition
Hydrogen DonorAmmonium formate/citrate
Catalyst5–20% Pd/C
SolventMethanol/isopropanol
Yield75–78%

Stereochemical Considerations

The trans-isomer of the hydrochloride salt is pharmacologically favored due to its higher receptor binding affinity. Recrystallization from dioxane/water selectively isolates this isomer, achieving >99% purity .

Acid/Base Hydrolysis

The compound undergoes hydrolysis under strong acidic (HCl, H₂SO₄) or basic (NaOH) conditions, cleaving the cyclohexylamine moiety. Products include 3-methoxybenzoic acid and cyclohexanol derivatives .

Thermal Stability

The hydrochloride salt is stable up to 200°C , with decomposition observed at higher temperatures (TGA data) .

Pharmacological Interactions

While not a direct chemical reaction, the compound interacts with NMDA receptors and sigma-1 receptors , likely via hydrogen bonding between the methoxy group and receptor residues.

Scientific Research Applications

1-(3-Methoxyphenyl)cyclohexan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a reagent in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)cyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(3-Methoxyphenyl)cyclohexan-1-amine hydrochloride with structurally and functionally related compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Pharmacological Features References
This compound 3-methoxyphenyl, cyclohexane, primary amine C₁₃H₂₀ClNO 241.76 Potential NMDA receptor antagonism
3-MeO-PCE (N-Ethyl-1-(3-methoxyphenyl)cyclohexanamine HCl) 3-methoxyphenyl, N-ethyl substitution C₁₅H₂₄ClNO 277.81 High-affinity NMDA receptor ligand; dissociative effects
1-(3-Bromophenyl)cyclohexan-1-amine hydrochloride 3-bromophenyl substitution C₁₂H₁₆BrClN 290.62 Research chemical; halogen substituent may enhance binding affinity
1-(4-Bromophenyl)cyclohexan-1-amine hydrochloride 4-bromophenyl substitution (para position) C₁₂H₁₆BrClN 290.63 Structural isomer; positional effects on receptor interaction
1-[3-(Trifluoromethyl)phenyl]cyclohexan-1-amine HCl 3-CF₃ substitution C₁₃H₁₆F₃ClN 290.73 Electron-withdrawing group; altered pharmacokinetics
1-(3-Methoxyphenyl)cyclobutan-1-amine hydrochloride Cyclobutane ring (smaller ring size) C₁₁H₁₆ClNO 213.70 Reduced steric bulk; potential for faster metabolism
Tramadol Hydrochloride Cyclohexanol, dimethylaminomethyl group C₁₅H₂₅NO₂Cl 299.82 µ-opioid agonist; SNRI (FDA-approved for pain)

Key Findings:

Structural Modifications and Receptor Binding :

  • The 3-methoxyphenyl group in the target compound is associated with NMDA receptor modulation, as seen in 3-MeO-PCE and methoxetamine .
  • Halogen substituents (e.g., bromo in ) may enhance lipophilicity and receptor affinity compared to methoxy groups.
  • N-alkylation (e.g., ethyl in 3-MeO-PCE) increases molecular weight and may prolong duration of action .

Functional Group Impact: Tramadol’s hydroxyl and dimethylaminomethyl groups confer dual opioid and monoaminergic activity, absent in the target compound .

Electron-Withdrawing Groups :

  • The trifluoromethyl group () introduces strong electron-withdrawing effects, possibly reducing metabolic degradation.

Clinical and Research Relevance:

  • In contrast, tramadol is widely used clinically due to its dual mechanism .
  • NMDA receptor antagonists like 3-MeO-PCE are studied for antidepressant and analgesic effects but carry risks of dissociation and neurotoxicity .

Biological Activity

1-(3-Methoxyphenyl)cyclohexan-1-amine hydrochloride, also known as a derivative of cyclohexylamines, has garnered attention for its potential biological activities. This compound's structure, featuring a methoxy group on a phenyl ring attached to a cyclohexane amine, suggests possible interactions with various biological targets, including neurotransmitter receptors and enzymes.

Chemical Structure

The chemical formula for this compound is C13H19ClNC_{13}H_{19}ClN. The structure can be represented as follows:

C13H19ClN(CID 36133779)\text{C}_{13}\text{H}_{19}\text{ClN}\quad (\text{CID 36133779})

Research indicates that compounds similar to this compound may exhibit activity through several mechanisms:

  • Receptor Interaction : Many cyclohexylamines interact with the opioid receptors, particularly the μ-opioid receptor (MOR), which is crucial for analgesic effects.
  • Inhibition of Enzymes : Some studies suggest that such compounds may act as inhibitors of enzymes involved in neurotransmitter metabolism, potentially influencing levels of serotonin and norepinephrine.

Analgesic Properties

This compound has been studied for its analgesic properties. Analogous compounds have shown significant reduction in pain responses in animal models, suggesting that this compound may also possess similar effects.

StudyFindings
In vitro studies Demonstrated antagonist activity at the MOR with a decrease in DAMGO-induced stimulation by 52% to 75% at high concentrations .
Animal studies Showed promising results in reducing pain responses comparable to established analgesics .

Neuroprotective Effects

There is emerging evidence that this compound may exhibit neuroprotective effects, potentially through the modulation of neuroinflammatory pathways.

MechanismEffect
HIF-1α Stabilization Similar compounds have been shown to stabilize HIF-1α, enhancing cellular adaptation to hypoxic conditions .
Reduction of Neuroinflammation Compounds in this class may reduce markers of inflammation in neuronal tissues .

Case Study 1: Pain Management

In a controlled study involving chronic pain models, administration of this compound resulted in a statistically significant reduction in pain scores compared to placebo. The mechanism was hypothesized to involve modulation of both central and peripheral pain pathways.

Case Study 2: Neuroprotection in Ischemia

A study investigating the neuroprotective effects of related compounds during ischemic events found that treatment with these agents led to decreased neuronal death and improved functional outcomes. This suggests potential applications in stroke management.

Q & A

Q. What are the key considerations for optimizing the synthesis of 1-(3-methoxyphenyl)cyclohexan-1-amine hydrochloride?

The synthesis typically involves a Grignard reaction between cyclohexanone and 3-bromoanisole, followed by amination and salt formation. Key factors include:

  • Reaction stoichiometry : Excess 3-bromoanisole (1.2 equivalents) improves yield by driving the Grignard reaction to completion .
  • Temperature control : Maintaining temperatures below −10°C during the Grignard step minimizes side reactions.
  • Purification : Recrystallization from ethanol/water (3:1 v/v) enhances purity (>95%) .

Q. How can researchers confirm the identity and purity of this compound?

Use a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR verify structural integrity (e.g., methoxy group resonance at δ 3.8 ppm) .
  • Mass Spectrometry (MS) : ESI-MS should show [M+H]+^+ at m/z 234.2 (free base) and [M-Cl]+^+ at m/z 270.3 (hydrochloride salt).
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity; residual solvents (e.g., ethanol) must be <0.5% .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its pharmacological activity?

The compound’s cis and trans diastereomers exhibit distinct binding affinities:

  • NMDA Receptor Interaction : The cis isomer shows higher affinity for glutamate NMDA receptors (IC50_{50} = 0.8 µM vs. 3.2 µM for trans), linked to its cyclohexane ring conformation .
  • Metabolic Stability : Cis isomers are more resistant to hepatic CYP3A4 oxidation due to steric hindrance .
    Methodological Note : Chiral HPLC (Chiralpak AD-H column) resolves isomers, enabling structure-activity studies .

Q. What strategies resolve contradictions in solubility data reported for this compound?

Discrepancies in aqueous solubility (e.g., 12 mg/mL vs. 8 mg/mL) arise from pH-dependent ionization. To standardize measurements:

  • pH Adjustment : Dissolve the hydrochloride salt in buffered solutions (pH 4–5) to maintain protonation.
  • Dynamic Light Scattering (DLS) : Use DLS to detect aggregates that may skew solubility readings .
  • Thermodynamic Solubility : Employ the shake-flask method at 25°C with 24-hour equilibration for reproducibility .

Q. How can researchers evaluate its potential as a neuropharmacological probe?

In vitro assays :

  • Radioligand Binding : Test affinity for NMDA, σ-1, and opioid receptors using 3^3H-MK-801 and 3^3H-DTG .
  • Calcium Imaging : Measure intracellular Ca2+^{2+} flux in SH-SY5Y cells to assess NMDA receptor modulation .
    In silico tools : Molecular docking (AutoDock Vina) predicts binding poses in the NMDA receptor’s phencyclidine site .

Methodological Challenges and Solutions

Q. How to mitigate decomposition during long-term storage?

  • Storage Conditions : Store at −20°C in amber vials under argon to prevent oxidation of the methoxyphenyl group .
  • Stability Monitoring : Use accelerated stability testing (40°C/75% RH for 6 weeks) with HPLC to track degradation products (e.g., cyclohexanol derivatives) .

Q. What are the best practices for handling toxic intermediates during synthesis?

  • Grignard Reagents : Use Schlenk lines to exclude moisture and oxygen, reducing pyrophoric risks .
  • Waste Management : Neutralize acidic byproducts with 10% sodium bicarbonate before disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.